molecular formula C20H25N3O4S B12428286 Human carbonic anhydrase II-IN-1

Human carbonic anhydrase II-IN-1

Cat. No.: B12428286
M. Wt: 403.5 g/mol
InChI Key: UEDHBSMZUFBJAV-SFHVURJKSA-N
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Description

Human carbonic anhydrase II-IN-1 is a compound that acts as an inhibitor of the enzyme carbonic anhydrase II. Carbonic anhydrase II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzyme plays a crucial role in various physiological processes, including respiration, acid-base balance, and ion transport. Inhibitors of carbonic anhydrase II, such as this compound, are of significant interest in scientific research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Human carbonic anhydrase II-IN-1 typically involves the use of organic synthesis techniques. One common method includes the reaction of sulfonamide derivatives with aromatic or heterocyclic amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like 1,4-dioxane. The reaction mixture is refluxed at temperatures ranging from 90 to 120°C for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization, filtration, and chromatography to obtain the final compound suitable for research and therapeutic use.

Chemical Reactions Analysis

Catalytic Mechanism of hCAII

hCAII facilitates the reversible hydration of CO₂ through a two-step zinc-dependent mechanism :

Reaction 1 (Hydration):

CO2+OHZn2+HCO3\text{CO}_2+\text{OH}^-\xrightarrow{\text{Zn}^{2+}}\text{HCO}_3^-

  • Step 1: Nucleophilic attack by zinc-bound hydroxide on CO₂ forms bicarbonate.

  • Step 2: His64 acts as a proton shuttle to regenerate the active site’s hydroxide .

Reaction 2 (Dehydration):

HCO3+H+Zn2+CO2+H2O\text{HCO}_3^-+\text{H}^+\xrightarrow{\text{Zn}^{2+}}\text{CO}_2+\text{H}_2\text{O}

  • Proton transfer from bulk solvent to bicarbonate releases CO₂ .

Key Features:

  • Turnover rates reach ~1.4 × 10⁶ s⁻¹, limited only by substrate diffusion .

  • Zinc coordination (His94, His96, His119, hydroxide) stabilizes transition states .

Inhibitor Interactions and Chemical Reactions

Competitive inhibitors disrupt hCAII by mimicking transition states or blocking substrate access. Representative inhibitors include sulfonamides and quinazolinones:

Table 1: Inhibition Parameters of Selected hCAII Inhibitors

Compound ClassIC₅₀ (μM)Binding ModeReference
Acetazolamide (Sulfonamide)0.012Coordinates Zn²⁺ via sulfonamide group
Quinazolinone 4m 0.0089Zn²⁺ coordination + H-bonds (Thr198, Gln91)
PROTAC 11 0.0005Bifunctional (hCAII binder + CRBN recruiter)

Mechanistic Insights:

  • Sulfonamides (e.g., Acetazolamide):

    • Form tetrahedral complexes with Zn²⁺, displacing catalytic hydroxide .

    • KI=12nMK_I=12\,\text{nM}
      for hCAII .

  • Quinazolinones:

    • Dual interaction: Zn²⁺ coordination via carbonyl and hydrogen bonding with active-site residues .

    • Compound 4m achieves IC₅₀ = 8.9 ± 0.31 μM against bCA-II .

  • PROTACs (e.g., Compound 11):

    • Induce hCAII degradation via ubiquitination (DC₅₀ = 0.5 nM) .

    • Require ternary complex formation (hCAII-PROTAC-CRBN) .

Table 2: Active-Site Residues Critical for Catalysis

ResidueRoleImpact of Mutation
His64Proton shuttle↓ Turnover by 10³-fold
Thr199Polarizes CO₂ for nucleophilic attackkcatk_{\text{cat}}
by 95%
Zn²⁺-His94/96/119Lewis acid for hydroxide activationApo enzyme loses activity

Kinetic Parameters:

  • kcatk_{\text{cat}}
    (CO₂ hydration): 1.4 × 10⁶ s⁻¹

  • KMK_M
    (CO₂): 4 mM

Metal Ion Dependence

Substitution of Zn²⁺ with other metals alters catalytic efficiency :

  • Co²⁺: Retains 45% activity.

  • Mn²⁺: ι-CA variants utilize Mn²⁺ with reduced efficiency .

  • Cd²⁺: Disrupts tetrahedral geometry, abolishing activity .

Therapeutic Implications

hCAII inhibitors are used clinically for glaucoma and epilepsy. Novel degraders like PROTAC 11 show sustained depletion (DC₅₀ = 0.5 nM) over 48 hours , while quinazolinones offer alternatives to sulfonamides with improved selectivity .

This synthesis integrates structural, kinetic, and inhibitory data to elucidate hCAII’s chemical reactivity. While "IN-1" remains unspecified in current literature, the above framework provides a foundation for understanding analogous inhibitors.

Scientific Research Applications

Human Carbonic Anhydrase II (HCA II) is a zinc-containing metalloenzyme that is important for catalyzing the reversible hydration/dehydration of carbon dioxide/bicarbonate . HCA II has a high catalytic rate and has been studied for its physiological importance and clinical relevance as a drug target . It has a catalytic efficiency of 10<sup>8</sup> M<sup>-1</sup> s<sup>-1</sup>, approaching the diffusion limit . Due to its biophysical qualities, HCA II is a candidate for use in biomedical applications like artificial lungs, biosensors, and CO<sub>2</sub> sequestration systems .

Clinical applications of hCAII inhibitors

hCA inhibitors are used clinically to treat conditions ranging from glaucoma to epilepsy . It has also been explored as a target in clinical treatments for indications including altitude sickness and edema .

Heterobifunctional degraders targeting hCAII

Scientists have developed heterobifunctional degrader candidates targeting hCAII from an aryl sulfonamide fragment . These degrader candidates were functionalized to produce either cereblon E3 ubiquitin ligase (CRBN) recruiting proteolysis targeting chimeras (PROTACs) or adamantyl-based hydrophobic tags (HyTs) .

Engineered human carbonic anhydrase II

Scientists have created a genetically engineered variant of the enzyme human carbonic anhydrase II with increased physical stability, as defined by increased thermal, thermodynamic, and kinetic stability . This engineered HCA II is heat-stable and can catalyze the hydration of CO<sub>2</sub> at normal and elevated temperatures over long periods . It has a melting point of 77.5 °C and maintains 100% CO<sub>2</sub> hydration activity for at least 15 minutes at 70 °C and more than 20% residual CO<sub>2</sub> hydration activity at 95 °C for at least 15 minutes . This engineered HCA II maintains its relative stabilization properties in relation to the wild-type enzyme also in solutions other than buffered aqueous solutions, such as ethanolamine solutions . Stable carbonic anhydrases can be used as catalysts in bioreactors for capture and sequestration of CO<sub>2</sub> from CO<sub>2</sub>-containing gases, liquids, or multiphase mixtures .

hCAII in platelets

Mechanism of Action

Human carbonic anhydrase II-IN-1 exerts its effects by binding to the active site of carbonic anhydrase II, thereby inhibiting its enzymatic activity. The compound interacts with the zinc ion present in the active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the normal physiological functions of carbonic anhydrase II, leading to various therapeutic effects .

Comparison with Similar Compounds

Human carbonic anhydrase II-IN-1 is compared with other similar compounds, such as:

    Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.

    Brinzolamide: Another inhibitor used for reducing intraocular pressure in glaucoma patients.

    Dorzolamide: Similar to brinzolamide, used in ophthalmic solutions for glaucoma treatment.

Uniqueness

This compound is unique due to its specific binding affinity and selectivity for carbonic anhydrase II. It offers potential advantages in terms of potency and reduced side effects compared to other inhibitors .

Conclusion

This compound is a significant compound with diverse applications in scientific research and therapeutic fields. Its unique properties and mechanism of action make it a valuable tool for studying enzyme inhibition and developing new treatments for various medical conditions.

Biological Activity

Human carbonic anhydrase II (hCA II) is a crucial metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a vital role in various physiological processes, including pH regulation, respiration, and ion exchange. The compound hCA II-IN-1 has garnered attention for its potential as an inhibitor of this enzyme, which could have significant therapeutic implications in treating conditions such as glaucoma, cancer, and other disorders related to carbonic anhydrase dysregulation.

Structure and Mechanism

hCA II is characterized by its zinc-dependent active site, which is essential for its catalytic function. The enzyme's active site comprises a zinc ion coordinated to three histidine residues (His94, His96, His119) and a nucleophilic water molecule. This arrangement facilitates the conversion of CO2 to bicarbonate through a series of steps that involve the formation of a zinc-bicarbonate complex and subsequent proton transfer mechanisms .

Inhibition Studies

Numerous studies have explored the inhibitory effects of various compounds on hCA II, including hCA II-IN-1. The efficacy of these inhibitors is often measured using Ki values, which indicate the binding affinity of the inhibitor to the enzyme. For instance, acetazolamide (AZM), a well-known hCA inhibitor, has a Ki value ranging from 3.3 to 12 nM . Recent investigations into hCA II-IN-1 have shown promising results:

Compound Ki (nM) Selectivity
hCA II-IN-12.214-fold over hCA I
Acetazolamide12Reference Standard

The selectivity of hCA II-IN-1 towards hCA II over hCA I suggests its potential for targeted therapeutic applications with reduced side effects .

Biological Implications

The biological activity of hCA II extends beyond mere enzymatic function; it is implicated in various pathological conditions. For example:

  • Cancer : Elevated levels of hCA II have been associated with tumor growth and metastasis. Studies have shown that CA inhibitors can enhance the efficacy of chemotherapy in hematological malignancies by targeting CA II in malignant cells .
  • Glaucoma : Inhibition of hCA II can reduce intraocular pressure, making it a target for glaucoma treatment .
  • Bone Disorders : Mutations in CA II lead to osteopetrosis and renal tubular acidosis, highlighting its importance in bone metabolism and acid-base homeostasis .

Case Studies

Several case studies have illustrated the relevance of hCA II inhibitors in clinical settings:

  • Acute Myeloid Leukemia (AML) : A study found that CA II was expressed in 62% of AML cases, suggesting that CA inhibitors could serve as adjunct therapies alongside traditional chemotherapy .
  • Cardiovascular Diseases : Research indicates that modulating platelet CA II activity may provide new strategies for managing cardiovascular diseases due to its role in platelet function regulation .

Molecular Docking and Dynamics

Molecular docking studies have elucidated the binding interactions between hCA II-IN-1 and the enzyme's active site. These studies reveal how structural features of the inhibitor contribute to its selectivity and potency against hCA II compared to other isoforms. Molecular dynamics simulations further support these findings by providing insights into the stability and dynamics of the enzyme-inhibitor complex under physiological conditions .

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

4-[(2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide

InChI

InChI=1S/C20H25N3O4S/c21-28(26,27)19-8-6-17(7-9-19)20(25)23-12-11-22(15-18(23)10-13-24)14-16-4-2-1-3-5-16/h1-9,18,24H,10-15H2,(H2,21,26,27)/t18-/m0/s1

InChI Key

UEDHBSMZUFBJAV-SFHVURJKSA-N

Isomeric SMILES

C1CN([C@H](CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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